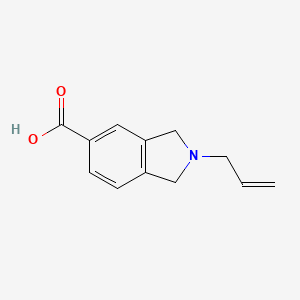
2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid is an organic compound with a unique structure that includes an isoindole ring substituted with a prop-2-en-1-yl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aniline derivatives with maleic anhydride followed by reduction and cyclization can yield the desired isoindole structure . The reaction conditions typically involve the use of catalysts such as palladium or copper and solvents like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve scalable and green synthesis methods. For example, the use of hydrogen peroxide as an oxidant in the presence of boronic acids can facilitate the synthesis of phenol derivatives, which can then be further transformed into the desired isoindole compound . This method is advantageous due to its mild reaction conditions and high yields.
化学反応の分析
Types of Reactions
2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The isoindole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the isoindole ring.
科学的研究の応用
2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties
作用機序
The mechanism of action of 2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
類似化合物との比較
Similar Compounds
N-(Prop-2-en-1-yl)acetamide: A compound with a similar prop-2-en-1-yl group but different core structure.
6-Bromo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one: Another compound with a similar prop-2-en-1-yl group but different ring structure.
Uniqueness
2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid is unique due to its isoindole ring structure, which imparts specific chemical and biological properties
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
2-prop-2-enyl-1,3-dihydroisoindole-5-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c1-2-5-13-7-10-4-3-9(12(14)15)6-11(10)8-13/h2-4,6H,1,5,7-8H2,(H,14,15) |
InChIキー |
WHGFCGQHYATRGY-UHFFFAOYSA-N |
正規SMILES |
C=CCN1CC2=C(C1)C=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-bromoprop-2-en-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14897431.png)
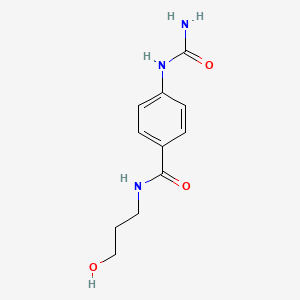
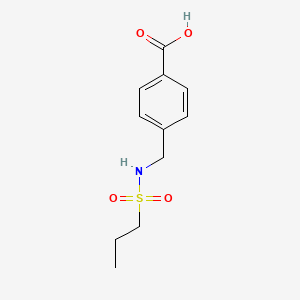
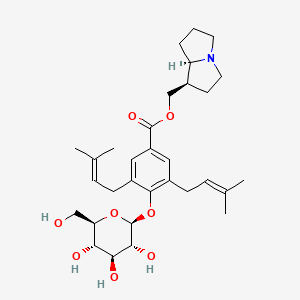

![6-[(Dimethylamino)methyl]-3-quinolinamine](/img/structure/B14897471.png)
![(S)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14897475.png)
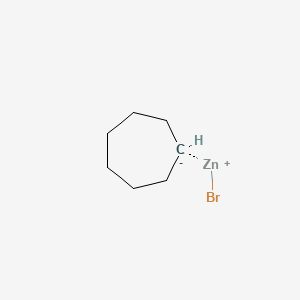
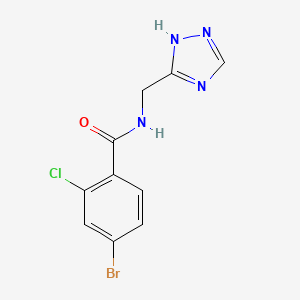

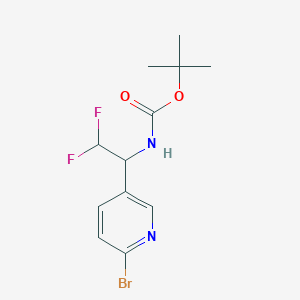
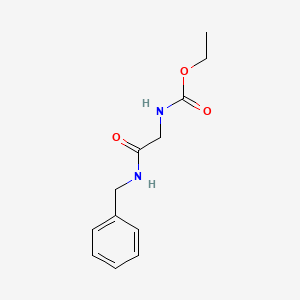
![N-benzyl-1-[4-(methylsulfanyl)phenyl]methanamine](/img/structure/B14897523.png)

